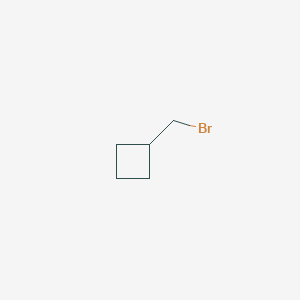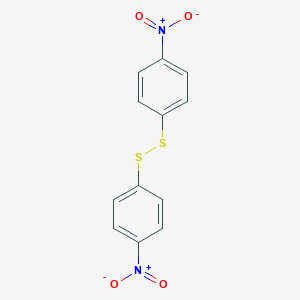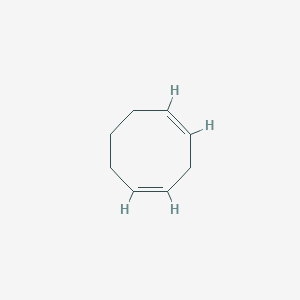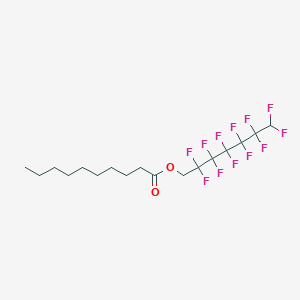
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone is an organic compound with the molecular formula C13H22O2 It is a derivative of cyclohexene, characterized by the presence of a methoxy group and four methyl groups attached to the cyclohexene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-methoxy-2,2,6,6-tetramethylcyclohexanone.
Reaction Conditions: The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to facilitate the desired chemical transformations.
Purification: After the reaction, the product is purified using techniques such as distillation, recrystallization, or chromatography to obtain the pure compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced analytical techniques, such as gas chromatography and mass spectrometry, is essential for monitoring the reaction progress and product quality.
化学反应分析
Types of Reactions
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Substitution reactions involve the replacement of functional groups with other atoms or groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Catalysts: Catalysts such as palladium on carbon (Pd/C) and platinum (Pt) are used to facilitate hydrogenation reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
科学研究应用
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, such as antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including drug development.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
作用机制
The mechanism of action of 1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, depending on its structure and functional groups. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
相似化合物的比较
Similar Compounds
1-(4-Methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone: A closely related compound with similar structural features.
6-Acetyl-1,1,2,4,4,7-hexamethyltetralin: Another compound with a similar cyclohexene core and functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of a methoxy group, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications and research studies.
属性
CAS 编号 |
16556-48-2 |
|---|---|
分子式 |
C13H22O2 |
分子量 |
210.31 g/mol |
IUPAC 名称 |
1-(4-methoxy-2,2,6,6-tetramethylcyclohex-3-en-1-yl)ethanone |
InChI |
InChI=1S/C13H22O2/c1-9(14)11-12(2,3)7-10(15-6)8-13(11,4)5/h7,11H,8H2,1-6H3 |
InChI 键 |
ZGMRSDALCWKJIM-UHFFFAOYSA-N |
SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
规范 SMILES |
CC(=O)C1C(CC(=CC1(C)C)OC)(C)C |
Key on ui other cas no. |
16556-48-2 |
Pictograms |
Irritant |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















